

D-Gulose CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: D-Gulose

Cat. No.: B119030

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An In-depth Technical Guide to D-Gulose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-Gulose**, a rare aldohexose sugar. It covers its fundamental chemical properties, synthesis methodologies, and known biological activities, offering valuable insights for researchers in carbohydrate chemistry, drug discovery, and metabolic studies.

Core Data Summary

The following table summarizes the key quantitative data for **D-Gulose**.

Property	Value	Reference
CAS Number	4205-23-6	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₁₂ O ₆	[1]
Molecular Weight	180.16 g/mol	

Synthesis of D-Gulose

D-Gulose is a rare sugar and is not abundant in nature. Consequently, its availability relies on synthetic methods, which can be broadly categorized into chemical and chemo-enzymatic approaches.

Chemo-enzymatic Synthesis from Lactitol

A notable method for **D-Gulose** production involves the use of the disaccharide lactitol. This process leverages a microbial oxidation step followed by chemical reduction and hydrolysis. A strain of *Agrobacterium tumefaciens* (M31) is utilized to oxidize lactitol to 3-ketolactitol. The subsequent steps involve the chemical reduction of the keto-sugar and acid hydrolysis to yield **D-Gulose**.

Experimental Protocol: Chemo-enzymatic Synthesis of **D-Gulose** from Lactitol

This protocol is adapted from the methodology described for the preparation of **D-Gulose** from lactitol.

1. Microbial Oxidation of Lactitol:

- **Microorganism:** *Agrobacterium tumefaciens* strain M31.
- **Culture Medium:** A mineral salt medium containing 1.0% lactitol as the sole carbon source, or Tryptic Soy Broth (TSB) medium with 1.0% sucrose for robust cell growth and activity.
- **Culture Conditions:** For small-scale production, cultivate at 30°C with shaking at 60 rpm in an L-shaped tube. The reaction mixture should contain Na-K-phosphate buffer (pH 6.0), the washed cell suspension, and a 4.0% lactitol solution. For large-scale production, use a 15-L jar fermentor with shaking at 400 rpm.
- **Process:** The M31 cells convert lactitol to 3-ketolactitol, which accumulates in the supernatant.

2. Chemical Reduction of 3-Ketolactitol:

- **Catalyst:** Activated Raney nickel. To prepare the catalyst, steep 30g of Raney nickel in 300 mL of a 20% aqueous NaOH solution, heat at 80°C for 6 hours, and then wash with distilled water until the pH is 9.2.
- **Reaction Conditions:** An aqueous solution of 3-ketolactitol (10% to 30% brix) is hydrogenated with the activated Raney nickel catalyst at 50°C under 1.0 MPa of hydrogen pressure.

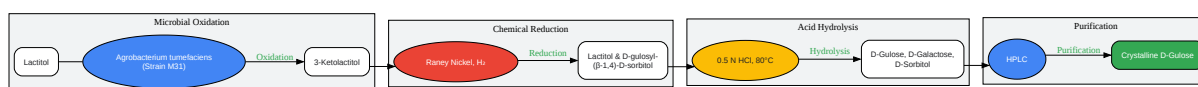
- Products: This reduction yields a mixture of lactitol and D-gulosyl-(β -1,4)-D-sorbitol.

3. Acid Hydrolysis:

- Reagent: 0.5 N HCl solution.
- Reaction Conditions: The reduction solution (brix 10%) is hydrolyzed at 80°C for 6 hours.
- Products: The hydrolysis of the disaccharide mixture yields **D-Gulose**, D-galactose, and D-sorbitol.

4. Purification of **D-Gulose**:

- Chromatography: The hydrolysate is applied to a high-performance liquid chromatography (HPLC) system for separation.
- Fraction Collection and Crystallization: The fractions containing **D-Gulose** are collected and concentrated to a brix value of approximately 85-90%. Ethanol (twice the volume of the syrup) is added, and the solution is mixed vigorously. The resulting crystals are dissolved in ultrapure water, then concentrated and crystallized at room temperature.



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Caption: Chemo-enzymatic synthesis of **D-Gulose** from lactitol.

Biological Activities of D-Gulose

D-Gulose has demonstrated several interesting biological activities, suggesting its potential for therapeutic applications.

- **Blood Glucose Regulation:** **D-Gulose** has been shown to have inhibitory properties on blood glucose levels and exhibits insulin-like effects.
- **Metabolism:** It is metabolized in the liver to 5-deoxy-D-gluconic acid and subsequently to glucose.
- **Angiogenic Effects:** **D-Gulose** may possess potent angiogenic effects, as it has been observed to increase the proliferation of pluripotent cells and elevate the expression of growth factor $\beta 1$.
- **Potential Anti-Cancer Effects:** Preliminary findings suggest that **D-Gulose** may have anti-cancer properties. It has been shown to inhibit nitrate reductase activity in tumor cells and decrease xanthine oxidase activity.

Signaling Pathways

Currently, specific signaling pathways directly modulated by **D-Gulose** have not been extensively elucidated in the scientific literature. Much of the research on sugar signaling focuses on D-Glucose and its analogues like D-Allose. Given that **D-Gulose** exhibits insulin-like effects, it is plausible that it may interact with components of the insulin signaling pathway. However, the precise mechanisms of this interaction remain a subject for future investigation. Researchers interested in the potential signaling effects of **D-Gulose** could explore its impact on key nodes of the insulin signaling cascade, such as the insulin receptor, IRS proteins, PI3K, and Akt.

Conclusion

D-Gulose is a rare sugar with intriguing biological properties that warrant further investigation. The development of efficient synthetic routes is crucial for enabling more extensive research into its therapeutic potential. This guide provides a foundational understanding of **D-Gulose**, from its basic chemical data to its synthesis and known biological effects, to support ongoing and future research endeavors in the scientific and drug development communities.

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- To cite this document: BenchChem. [D-Gulose CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119030#d-gulose-cas-number-and-molecular-weight]

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